molecular formula C6H11ClF3N B2716610 3-Methyl-3-(trifluoromethyl)pyrrolidine hydrochloride CAS No. 1784979-42-5

3-Methyl-3-(trifluoromethyl)pyrrolidine hydrochloride

Cat. No.: B2716610
CAS No.: 1784979-42-5
M. Wt: 189.61
InChI Key: TUWPNDSVKPVFHW-UHFFFAOYSA-N
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Description

3-Methyl-3-(trifluoromethyl)pyrrolidine hydrochloride: is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-(trifluoromethyl)pyrrolidine hydrochloride typically involves the reaction of 3-methylpyrrolidine with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like acetonitrile at elevated temperatures to facilitate the formation of the trifluoromethylated product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3-(trifluoromethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-3-(trifluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-3-(trifluoromethyl)pyrrolidine hydrochloride is unique due to the presence of both a methyl and a trifluoromethyl group on the pyrrolidine ring. This dual substitution imparts distinct chemical properties such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

3-methyl-3-(trifluoromethyl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c1-5(6(7,8)9)2-3-10-4-5;/h10H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWPNDSVKPVFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784979-42-5
Record name 3-methyl-3-(trifluoromethyl)pyrrolidine hydrochloride
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